
(R)-(-)-Ibuprofen-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Ibuprofen-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. It is an isotopologue of ibuprofen where three hydrogen atoms are replaced by deuterium. This modification is often used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body without altering its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ibuprofen-d3 typically involves the incorporation of deuterium into the ibuprofen molecule. One common method is the catalytic hydrogenation of a suitable precursor in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods: Industrial production of ®-(-)-Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and higher quantities of deuterium gas.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-(-)-Ibuprofen-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to ibuprofen quinone.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Ibuprofen quinone.
Reduction: 2-(4-isobutylphenyl)propan-1-ol.
Substitution: 4-bromo-2-(4-isobutylphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
®-(-)-Ibuprofen-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the fate of ibuprofen in various chemical environments.
Biology: Helps in understanding the metabolic pathways of ibuprofen in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen.
Industry: Employed in the development of new formulations and drug delivery systems.
Mecanismo De Acción
®-(-)-Ibuprofen-d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ®-(-)-Ibuprofen-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include:
COX-1 and COX-2 enzymes: Inhibition of these enzymes leads to reduced prostaglandin synthesis.
Pathways involved: Arachidonic acid pathway, which is crucial for the production of inflammatory mediators.
Comparación Con Compuestos Similares
Ibuprofen: The non-deuterated form with similar pharmacological properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with a similar therapeutic effect but different pharmacokinetics.
Uniqueness of ®-(-)-Ibuprofen-d3:
Deuterium incorporation: Provides a unique advantage in tracing and studying the drug’s metabolism without altering its pharmacological effects.
Stability: Deuterium substitution often enhances the metabolic stability of the compound, making it useful in long-term studies.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
209.30 g/mol |
Nombre IUPAC |
(2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1/i3D3 |
Clave InChI |
HEFNNWSXXWATRW-NYJKMMONSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



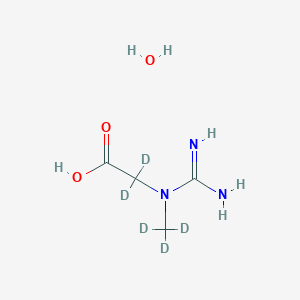

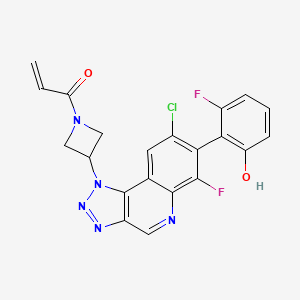
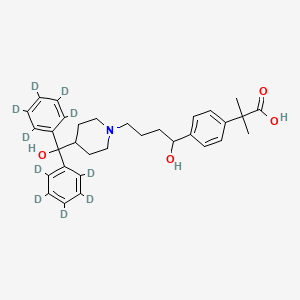
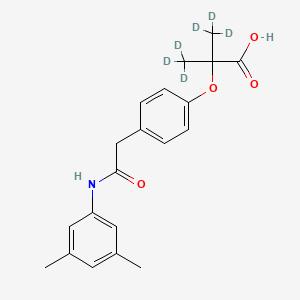
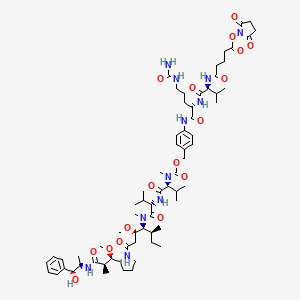
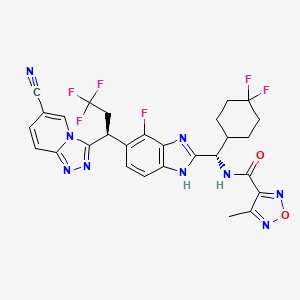

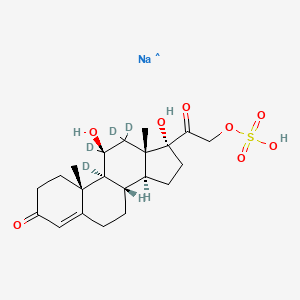
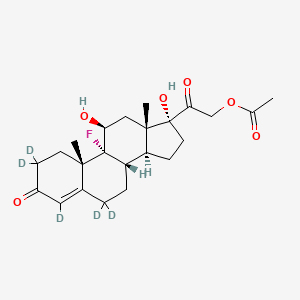
![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)

